molecular formula C23H24ClN3O2 B2717844 ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate CAS No. 120243-63-2

ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2717844
CAS No.: 120243-63-2
M. Wt: 409.91
InChI Key: YAPDRLINWHUGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrole ring, a piperazine ring, a phenyl ring, and an ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a piperazine ring, and a phenyl ring. The presence of these rings could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrrole ring, the piperazine ring, and the phenyl ring. These groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .

Scientific Research Applications

Antimycobacterial Activity

Ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate and its derivatives have shown significant antimycobacterial activity. A study by Biava et al. (2008) explored derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, finding them effective against Mycobacterium tuberculosis with better activity than streptomycin in certain cases (Biava et al., 2008).

Inhibition of Human 5-Lipoxygenase

Compounds structurally related to this compound have been investigated for their ability to inhibit 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, which is crucial in inflammation and allergic responses. Landwehr et al. (2006) synthesized novel 2-amino-5-hydroxyindoles, including derivatives with 4-arylpiperazin-1-yl residues, showing potent inhibition of human 5-lipoxygenase (Landwehr et al., 2006).

Structural Analysis

The molecular structure and polymorphism of related compounds have been studied extensively. Ramazani et al. (2019) conducted a single crystal X-ray structure analysis of polymorphs of a similar compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, contributing to the understanding of molecular interactions and stability (Ramazani et al., 2019).

Anticancer Potential

Several studies have indicated the potential anticancer properties of compounds similar to this compound. For example, novel pyrazole derivatives synthesized from related compounds have shown significant anticancer activity, with some derivatives exhibiting higher activity than the reference drug doxorubicin in vitro (Hafez et al., 2016).

Synthesis and Characterization

This compound has been synthesized and characterized through various methods. Achutha et al. (2017) synthesized and characterized a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and analyzed its antimicrobial activities (Achutha et al., 2017).

Future Directions

Given the presence of several functional groups in this compound, it could be of interest for further study in various fields, including medicinal chemistry and materials science. Its potential biological activity could be particularly interesting for the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-2-29-23(28)20-16-21(17-8-10-18(24)11-9-17)25-22(20)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,16,25H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPDRLINWHUGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.